molecular formula C18H16F3NOS B1325604 4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone CAS No. 898783-26-1

4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1325604
M. Wt: 351.4 g/mol
InChI Key: HDSQKBOXPXCETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C18H16F3NOS . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone consists of a benzophenone core with a thiomorpholinomethyl group at the 4’ position and three fluorine atoms at the 3, 4, and 5 positions of the benzene ring .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is 351.39 . It has a density of 1.32g/cm3 and a boiling point of 469ºC at 760 mmHg . The melting point is not specified .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to 4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone have been extensively studied for their synthesis and structural properties. For instance, a study by Sun et al. (2021) focused on the synthesis and crystal structure analysis of a related compound, emphasizing the importance of these compounds in understanding molecular structures and intermolecular interactions (Sun et al., 2021).

Antimicrobial and Bioactive Properties

Research has also explored the bioactive properties of these compounds, including their antimicrobial activities. Kardile and Kalyane (2010) investigated the synthesis of thiomorpholine derivatives and their antimicrobial properties, highlighting the potential of these compounds in developing new bioactive molecules (Kardile & Kalyane, 2010).

Photobehavior and Optical Properties

The photobehavior and optical properties of benzophenone derivatives have been the subject of various studies. One such study by Jornet et al. (2011) examined the hydrogen abstraction by excited triplet states of benzophenone derivatives, revealing significant insights into the photophysics of these compounds (Jornet, Tormos & Miranda, 2011).

Surface Functionalization and Material Science Applications

In the field of material science, these compounds have been used for surface functionalization. Zhang et al. (2013) explored the functionalization of bioactive glasses with gallic acid derivatives, demonstrating the versatility of these compounds in enhancing material properties (Zhang, Ferraris, Prenesti & Verné, 2013).

Catalytic and Chemical Reactions

These compounds play a role in catalysis and chemical reactions. Ilgin, Ozay, and Ozay (2019) investigated a novel hydrogel containing a thioether group for the preparation of gold nanoparticles, showcasing the catalytic applications of these materials (Ilgin, Ozay & Ozay, 2019).

Safety And Hazards

The safety data sheet for 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone advises against medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

[4-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSQKBOXPXCETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642943
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898783-26-1
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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